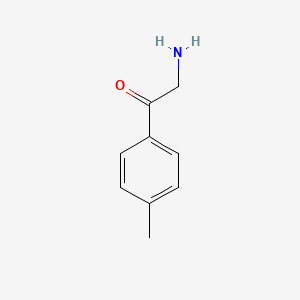

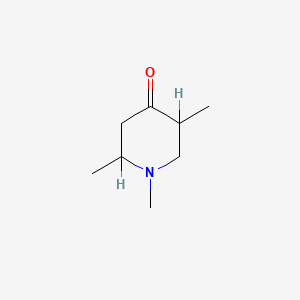

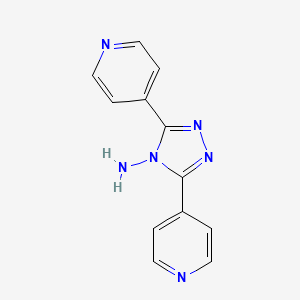

3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of “N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide” involves the reaction of the pro-ligand with triflate anions . Another related compound, “10-(3,5-di(pyridin-4-yl)phenyl)-10H-phenoxazine”, was synthesized by reacting 3,5-di(pyridin-4-yl)aniline with CuBr2 in a HBr solution .Molecular Structure Analysis

The molecular structure of these compounds is often complex and can be analyzed using techniques such as X-ray crystallography . For example, “N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide” features three triflate anions in the asymmetric unit, connected to the pincer cation by strong N–H⋯O hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite complex. For instance, coordination polymers incorporating the 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine ligand have been synthesized by the solvothermal method .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be quite complex and are often analyzed using techniques such as Hirshfeld surface analysis and computational chemistry studies .Applications De Recherche Scientifique

Pincer-Type Tricationic Compound

The compound has been used in the synthesis of a pincer-type tricationic compound, N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide . This compound has potential applications in maintaining biological processes, catalysis, and supramolecular assemblies .

Anion Receptors

Tridentate pincer ligands with a defined region of positive charge, like the one synthesized using this compound, have good potential to act as anion receptors .

Metal Extracting Agents

These tridentate pincer ligands have also been reported to be used as metal extracting agents .

Molecular Switches

The compound can be used in the synthesis of molecular switches .

Coordination Polymers and Polygons

1,2,4-Thiadiazoles featuring pyridyl substituents, such as 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole, have been successfully used as building blocks in supramolecular chemistry by exploring their reactivity towards metal ions in the preparation of coordination polymers and polygons .

Biomedical Applications

1,2,4-Thiadiazoles have been recognized as effective scaffolds in medicinal chemistry, since many derivatives are biologically active and very promising candidates in drug design . They have potential applications in the treatment of Alzheimer’s disease, as neuroprotectors, and in the blood coagulation process .

Crystal Structure Analysis

The compound has been used in the crystal structure analysis of tetraaqua-bis(3,5-di(pyridin-4-yl)-1,2,4-triazol-1-ido-κ 1 N)nickel(II) dihydrate .

Synthesis of Other Complex Compounds

The compound can be used in the synthesis of other complex compounds, such as 1,4-Diiodotetrafluorobenzene 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole .

Orientations Futures

Propriétés

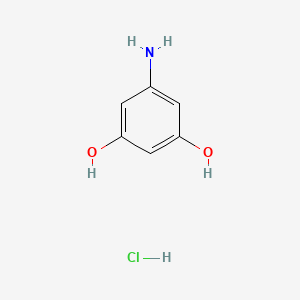

IUPAC Name |

3,5-dipyridin-4-yl-1,2,4-triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6/c13-18-11(9-1-5-14-6-2-9)16-17-12(18)10-3-7-15-8-4-10/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXLKHXFCBAVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(N2N)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the molar ratio of dpta affect the resulting Zn(II)-framework structure?

A1: The research demonstrates that varying the molar ratio of dpta to the tripodal linker tris(4′-carboxybiphenyl)amine (H3L) during synthesis directly influences the final structure of the Zn(II)-framework []. Two distinct frameworks were produced:

Q2: What are the implications of the structural differences between the two Zn(II)-frameworks (1) and (2)?

A2: The distinct structural arrangements arising from different dpta ratios have significant implications for the frameworks' properties. Notably, framework (2), synthesized with a lower dpta ratio, exhibits enhanced gas uptake capabilities compared to framework (1) []. This difference arises from the altered electronic environments and pore sizes within the frameworks. Consequently, activated framework (2') demonstrates superior uptake of N2 and H2 at 77 K, and importantly, shows improved CO2 adsorption at 273 K compared to activated framework (1'). Furthermore, framework (2') exhibits enhanced selectivity for CO2 adsorption over N2 and H2 at 273 K compared to (1'). This selectivity for CO2 is a critical factor for potential applications in carbon capture and storage.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.